Parthénolide

Vue d'ensemble

Description

Parthenolide is a naturally occurring sesquiterpene lactone derived from the plant Feverfew (Tanacetum parthenium). It has garnered significant attention due to its versatile pharmacological potential, including antibacterial, anti-leukemia, anticancer, and anti-inflammatory effects . Parthenolide is known for its ability to induce apoptosis in cancer stem cells and inhibit nuclear factor kappa-B (NF-κB), making it a promising candidate for drug development .

Applications De Recherche Scientifique

Parthenolide has a wide range of scientific research applications across various fields:

Chemistry: In chemistry, parthenolide serves as a valuable lead compound for the development of new therapeutic agents. Its structural modifications have been extensively studied to enhance its bioactivity and pharmacokinetic properties .

Biology: In biology, parthenolide is used to study its effects on cellular processes, including apoptosis and inflammation. It has been shown to induce apoptosis in cancer stem cells and inhibit NF-κB activation, making it a valuable tool for cancer research .

Medicine: In medicine, parthenolide is investigated for its potential therapeutic applications in treating various diseases, including cancer, inflammation-related disorders, and neurodegenerative diseases such as Parkinson’s disease . Its ability to modulate oxidative stress and inflammation makes it a promising candidate for drug development .

Industry: In the pharmaceutical industry, parthenolide and its derivatives are explored for their potential as anticancer and anti-inflammatory drugs. The development of more soluble derivatives, such as dimethylaminoparthenolide, aims to improve the clinical applicability of parthenolide .

Mécanisme D'action

Target of Action

Parthenolide, a sesquiterpene lactone, primarily targets the Nuclear Factor kappa B (NF-κB) , a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. It also targets p53 , a tumor suppressor protein , and Heat Shock Protein 72 (Hsp72) . Additionally, it has been reported to inhibit DNMT1 , a DNA methyltransferase .

Mode of Action

Parthenolide interacts with its targets primarily through inhibition . It inhibits the activation of NF-κB , leading to a decrease in the expression of NF-κB regulated genes. It also activates p53 , which can lead to cell cycle arrest and apoptosis. Parthenolide can directly inhibit DNMT1 or repress its expression by targeting transcriptional factor Sp1 binding to the DNMT1 promoter . Furthermore, it has been found to modify Hsp72 .

Analyse Biochimique

Biochemical Properties

Parthenolide interacts with various enzymes, proteins, and other biomolecules. It induces apoptosis in cancer stem cells (CSC), including leukemic stem cells (LSCs), breast cancer stem cells, and prostate tumor initiators . Parthenolide inhibits nuclear factor kappa-B (NF-κB), activates p53, and disrupts the redox balance in LSCs .

Cellular Effects

Parthenolide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Parthenolide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Parthenolide can be synthesized through various methods, including the stereoselective total synthesis approach. One such method involves the 2-(silyloxymethyl)allylboration of aldehydes, which enables stereoselective access to α-(exo)-methylene γ-butyrolactones under mild conditions . This method tolerates acid-labile functionality and chiral carbonyl compounds, providing excellent asymmetric induction for β,β′-disubstituted α,β-epoxy aldehydes .

Industrial Production Methods: Industrial production of parthenolide typically involves extraction from Feverfew plants. Methods such as high-performance liquid chromatography (HPLC) and Soxhlet extraction have been employed to isolate parthenolide from plant material . Recent advancements in extraction technology aim to develop simpler and more effective sample preparation methods .

Analyse Des Réactions Chimiques

Types of Reactions: Parthenolide undergoes various chemical reactions, including oxidation, reduction, and substitution. Structural modifications of parthenolide, particularly targeting the C-14, C-13, and C1-C10 double bonds, have been explored to improve its pharmacokinetic properties and enhance biological activity .

Common Reagents and Conditions: Common reagents used in the chemical reactions of parthenolide include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of parthenolide can be achieved using reagents such as hydrogen peroxide or potassium permanganate .

Major Products Formed: The major products formed from the chemical reactions of parthenolide include various derivatives with enhanced bioactivity. These derivatives exhibit improved stability, solubility, and pharmacokinetic properties, making them more suitable for therapeutic applications .

Comparaison Avec Des Composés Similaires

Parthenolide shares structural similarities with other sesquiterpene lactones, such as:

Cis-Parthenolide: A stereoisomer of parthenolide with similar bioactivity.

Micheliolide: Another sesquiterpene lactone with anticancer properties.

Melampomagnolide B: A compound with significant inhibitory activity against blood lineage cancers.

Costunolide: A sesquiterpene lactone with anti-inflammatory and anticancer effects.

Uniqueness of Parthenolide: Parthenolide’s unique ability to inhibit NF-κB activation, induce oxidative stress, and modulate epigenetic changes sets it apart from other similar compounds. Its versatile pharmacological potential and extensive structural modifications make it a valuable lead compound for drug development .

Propriétés

Numéro CAS |

20554-84-1 |

|---|---|

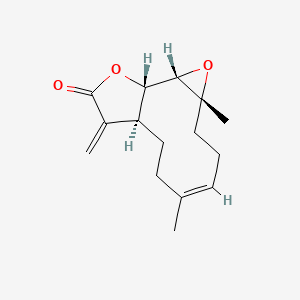

Formule moléculaire |

C15H20O3 |

Poids moléculaire |

248.32 g/mol |

Nom IUPAC |

(4R)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one |

InChI |

InChI=1S/C15H20O3/c1-9-5-4-8-15(3)13(18-15)12-11(7-6-9)10(2)14(16)17-12/h5,11-13H,2,4,6-8H2,1,3H3/t11?,12?,13?,15-/m1/s1 |

Clé InChI |

KTEXNACQROZXEV-CDKPOMLUSA-N |

SMILES |

CC1=CCCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C |

SMILES isomérique |

CC1=CCC[C@@]2(C(O2)C3C(CC1)C(=C)C(=O)O3)C |

SMILES canonique |

CC1=CCCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C |

Apparence |

Solid powder |

Key on ui other cas no. |

20554-84-1 |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

parthenolide parthenolide, (1aR-(1aR*,4E,7aS*,10aS*,10bR*))-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Parthenolide, a sesquiterpene lactone found in feverfew (Tanacetum parthenium), exhibits its biological activity primarily by interacting with cellular proteins through Michael addition. [, , , , , , , ]. One of its well-studied targets is the nuclear factor-kappaB (NF-κB) pathway. Parthenolide inhibits NF-κB activation by preventing the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of its target genes involved in inflammation, cell survival, and proliferation [, , , , , , , , , , , , , , , , ]. This interaction leads to downstream effects such as:

- Reduced inflammation: By suppressing NF-κB, parthenolide decreases the expression of pro-inflammatory cytokines, chemokines, and enzymes [, , , ].

- Increased apoptosis: Parthenolide promotes apoptosis in cancer cells through multiple mechanisms, including caspase activation, upregulation of pro-apoptotic proteins, and downregulation of anti-apoptotic proteins [, , , , , , ].

- Cell cycle arrest: Parthenolide induces cell cycle arrest at various phases depending on the cell type, preventing cancer cell proliferation [, , ].

- Inhibition of angiogenesis: Parthenolide disrupts the formation of new blood vessels, limiting tumor growth and metastasis [, , ].

- Sensitization to chemotherapy and radiotherapy: Parthenolide enhances the efficacy of conventional cancer treatments by inhibiting pro-survival pathways and promoting apoptosis [, , ].

ANone:

ANone: Parthenolide stability is influenced by environmental factors:

- pH: Relatively stable at pH 5-7, degrades at pH < 3 or > 7 [].

- Temperature & Humidity: Degradation accelerates with increasing temperature and humidity; remains stable for 6 months at 5°C/31% RH, but degrades significantly (∼40%) at 50°C/31% RH over the same period [].

- Excipients: Exhibits good compatibility with common excipients in a 3-week screening under stressed conditions [].

A: Parthenolide is known to be unstable under certain conditions []. To improve its stability, solubility, and bioavailability, several strategies can be employed:

- Formulation approaches:

ANone: Parthenolide has shown promising anticancer activity in various in vitro and in vivo models:

- In vitro studies: Parthenolide effectively inhibits the growth of various cancer cell lines, including melanoma [], pancreatic cancer [, ], leukemia [, ], glioblastoma [, ], and prostate cancer [, , ]. It induces apoptosis, cell cycle arrest, and inhibits cell migration and invasion in these cell lines.

- Animal models: Parthenolide demonstrates antitumor activity in xenograft models of various cancers, including breast cancer [], multiple myeloma [], and primary effusion lymphoma []. It reduces tumor growth, prolongs survival, and inhibits metastasis in these models.

ANone: While Parthenolide exhibits promising anticancer activities, toxicological information is crucial. Studies have shown:

ANone: Various analytical methods are employed to study parthenolide:

- High-performance liquid chromatography (HPLC): Widely used for quantification of parthenolide in plant material and pharmaceutical formulations [, , ]. Different detection methods, such as UV and mass spectrometry, can be coupled with HPLC for improved sensitivity and selectivity.

- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to confirm the structure and study the interactions of parthenolide with its targets [].

A: Parthenolide exhibits limited water solubility, potentially impacting its bioavailability and therapeutic efficacy []. Dissolution studies help understand the rate at which it dissolves in different media, which can be improved by various formulation strategies []. Enhanced solubility is crucial for achieving optimal therapeutic concentrations at the target site.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.